molecular formula C14H12Cl2N2O B8720811 2-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine CAS No. 1364677-34-8

2-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine

Cat. No.: B8720811
CAS No.: 1364677-34-8
M. Wt: 295.2 g/mol
InChI Key: QKRPSVAFOKEZSJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine is a useful research compound. Its molecular formula is C14H12Cl2N2O and its molecular weight is 295.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1364677-34-8

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

2-chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine

InChI

InChI=1S/C14H12Cl2N2O/c15-11-5-3-10(4-6-11)13-12(7-17-14(16)18-13)19-8-9-1-2-9/h3-7,9H,1-2,8H2

InChI Key

QKRPSVAFOKEZSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CN=C(N=C2C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.948 mL cyclopropanemethanol in 13 mL dimethylformamide was added 0.468 g sodium hydride 55% in mineral oil and the reaction mixture was stirred at room temperature for 15 min. The resulting solution was added drop wise to a solution of 2.586 g 2-chloro-4-(4-chloro-phenyl)-5-fluoro-pyrimidine at 0° C. and the mixture was stirred at 0° C. for 30 min. The reaction mixture was partitioned between water and ethyl acetate. The phases were separated and the organic phase was purified by chromatography on silica gel using a gradient of heptane:ethyl acetate=10:90 to 80:20 to yield 2.50 g of the title compound as white solid, MS 295.2 (M+H)+.
Quantity
0.948 mL
Type
reactant
Reaction Step One
Quantity
0.468 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
2.586 g
Type
reactant
Reaction Step Two

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